molecular formula C11H14O3 B103397 2-[(4-Ethoxyphenoxy)methyl]oxirane CAS No. 18110-26-4

2-[(4-Ethoxyphenoxy)methyl]oxirane

Cat. No. B103397
CAS RN: 18110-26-4
M. Wt: 194.23 g/mol
InChI Key: RXBYVUJCNJKSEO-UHFFFAOYSA-N
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Patent
US08642614B2

Procedure details

2-((4-Ethoxyphenoxy)methyl)oxirane (0.06 g, 0.32 mmol) and 1-(1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine (0.10 g, 0.38 mmol) were dissolved in methanol (0.32 ml), warmed to 68° C. and stirred until the oxirane was consumed as observed by TLC. The solution was cooled to room temperature and the solvent removed under reduced pressure. The resulting oil was purified using flash column chromatography with 1:2:0.01 ethyl acetate:hexanes:triethylamine as the eluting solvent to yield 0.09 g (63%) of 1-(((1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)(methyl)amino)-3-(4-ethoxyphenoxy)propan-2-ol as a clear liquid. 1H NMR (500 MHz, CDCl3) δ 7.35 (dd, J=7.8, 1.2, 1H), 7.17 (td, J=7.7, 1.3, 1H), 7.12 (td, J=7.5, 1.2, 1H), 6.85-6.79 (m, 4H), 6.48 (dd, J=7.6, 0.9, 1H), 5.28 (s, 2H), 4.12-4.04 (m, 1H), 3.97 (q, J=7.0, 2H), 3.90 (d, J=4.9, 2H), 3.47 (d, J=13.2, 1H), 3.34-3.29 (m, 1H), 2.60 (dd, J=12.2, 9.7, 1H), 2.48 (dq, J=12.2, 3.9, 1H), 2.26 (s, 3H), 2.24 (s, 3H), 2.11 (s, 3H), 1.38 (t, J=9.1, 3H). 13C NMR (75 MHz, CDCl3) δ 153.47, 153.04, 148.04, 138.67, 135.31, 131.92, 129.43, 128.79, 127.58, 127.50, 115.63, 115.63, 115.53, 115.53, 113.71, 71.25, 66.37, 64.14, 59.51, 51.70, 50.28, 42.09, 15.13, 12.36, 9.82. HRMS (m/z): [MNa]+ calc for C25H32ClN3O3Na+, 480.20. found 480.2030.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.32 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:14]=[CH:13][C:7]([O:8][CH2:9][CH:10]2[CH2:12][O:11]2)=[CH:6][CH:5]=1)[CH3:2].[Cl:15][C:16]1[CH:32]=[CH:31][CH:30]=[CH:29][C:17]=1[CH2:18][N:19]1[C:23]([CH3:24])=[C:22]([CH2:25][NH:26][CH3:27])[C:21]([CH3:28])=[N:20]1.O1CC1>CO>[Cl:15][C:16]1[CH:32]=[CH:31][CH:30]=[CH:29][C:17]=1[CH2:18][N:19]1[C:23]([CH3:24])=[C:22]([CH2:25][N:26]([CH3:27])[CH2:12][CH:10]([OH:11])[CH2:9][O:8][C:7]2[CH:13]=[CH:14][C:4]([O:3][CH2:1][CH3:2])=[CH:5][CH:6]=2)[C:21]([CH3:28])=[N:20]1

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
C(C)OC1=CC=C(OCC2OC2)C=C1
Name
Quantity
0.1 g
Type
reactant
Smiles
ClC1=C(CN2N=C(C(=C2C)CNC)C)C=CC=C1
Name
Quantity
0.32 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was consumed
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting oil was purified

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CN2N=C(C(=C2C)CN(CC(COC2=CC=C(C=C2)OCC)O)C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.09 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.